molecular formula C16H12N2O B11861244 2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole CAS No. 35371-17-6

2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole

Cat. No.: B11861244
CAS No.: 35371-17-6
M. Wt: 248.28 g/mol
InChI Key: SSXOBHVPXFRLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole is a heterocyclic compound that features a fused ring system combining a chromene and an imidazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with salicylaldehyde in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Various substituents can be introduced to the compound, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen atoms or other functional groups.

Scientific Research Applications

2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fused ring systems that combine chromene and imidazole moieties, such as:

  • 2-Phenyl-3,4-dihydrochromeno[3,4-d]thiazole
  • 2-Phenyl-3,4-dihydrochromeno[3,4-d]oxazole

Uniqueness

What sets 2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole apart is its specific structure, which can impart unique biological activities and chemical properties. Its fused ring system provides a rigid framework that can interact with biological targets in a distinct manner compared to other similar compounds .

Properties

CAS No.

35371-17-6

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

2-phenyl-3,4-dihydrochromeno[3,4-d]imidazole

InChI

InChI=1S/C16H12N2O/c1-2-6-11(7-3-1)16-17-13-10-19-14-9-5-4-8-12(14)15(13)18-16/h1-9H,10H2,(H,17,18)

InChI Key

SSXOBHVPXFRLNS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(N2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.